molecular formula C21H23NO3S B2480089 2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide CAS No. 2097860-61-0

2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide

Cat. No. B2480089
CAS RN: 2097860-61-0
M. Wt: 369.48
InChI Key: NVLVNDPYJRJBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest falls into a category of organic compounds known for their complex synthesis and characterization. While specific research directly addressing this compound was not found, related studies provide insights into similar compounds' synthesis, structural analysis, and potential applications.

Synthesis Analysis

Research on similar naphthalene derivatives involves multi-step synthetic processes, often starting from basic naphthalene or its analogs and involving reactions such as acylation, amidation, and alkylation to introduce various functional groups (Özer et al., 2009; Yang Jing, 2010). These syntheses require careful selection of reagents and conditions to achieve the desired modifications while maintaining the integrity of the naphthalene core.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information on the arrangement of atoms within the molecule, including bond lengths, angles, and the presence of specific functional groups, which are crucial for understanding the compound's reactivity and properties (Cemal Koray Özer et al., 2009; H. Nagarajaiah et al., 2015).

Chemical Reactions and Properties

Naphthalene derivatives participate in various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the nature of the substituents and the reaction conditions. These reactions can significantly alter the compound's chemical and physical properties, enabling the synthesis of molecules with tailored functionalities for specific applications (A. Aleksandrov et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystallinity, are influenced by the molecular structure and the nature of the functional groups attached to the naphthalene core. Studies often use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties, providing insights into the compound's stability and suitability for various applications (G. Rajmohan et al., 2021).

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Goněc et al. (2015) describes the synthesis of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid and their primary in vitro screening against bacterial and mycobacterial strains. Some compounds exhibited antibacterial and antimycobacterial activity, with certain derivatives showing higher activity than standard drugs like ampicillin or rifampicin against methicillin-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis. This research highlights the potential of structurally similar compounds to 2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide in developing new antimicrobial agents (Goněc et al., 2015).

Chemosensors for Transition Metal Ions

Gosavi-Mirkute et al. (2017) explored the synthesis and characterization of naphthoquinone-based chemosensors, showing remarkable selectivity towards Cu2+ ions. These compounds, including structures related to the chemical , coordinate to metal ions and exhibit a color change upon complexation, demonstrating their potential application in detecting and quantifying metal ions in various environments (Gosavi-Mirkute et al., 2017).

Antimycobacterial Activity

N-alkoxyphenylhydroxynaphthalenecarboxamides, including compounds with structural similarities to the chemical of interest, have been evaluated for their antimycobacterial activity. Goněc et al. (2016) found that some derivatives demonstrated activity against Mycobacterium tuberculosis and other mycobacterial strains, suggesting potential for treating mycobacterial infections (Goněc et al., 2016).

Antibacterial and Antifungal Agents

Helal et al. (2013) synthesized 2-(6-methoxy-2-naphthyl)propionamide derivatives and tested them for antibacterial and antifungal activities. Their findings suggest that compounds with naphthalene structures, similar to the one , possess significant antimicrobial properties, making them candidates for developing new antibacterial and antifungal agents (Helal et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many carboxamide-containing compounds are used in pharmaceuticals and could interact with biological systems in a variety of ways .

Future Directions

The future directions for this compound would likely depend on its intended application. If it shows promising biological activity, it could be further developed and optimized for use in pharmaceuticals .

properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-3-25-18-9-8-16-6-4-5-7-17(16)19(18)20(23)22-14-21(2,24)12-15-10-11-26-13-15/h4-11,13,24H,3,12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLVNDPYJRJBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C)(CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.